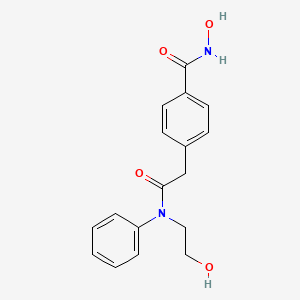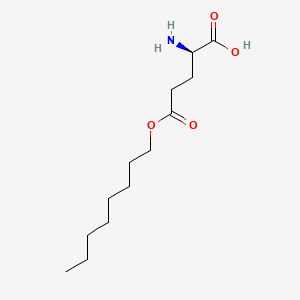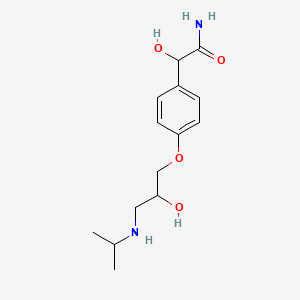
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both keto and carboxylic acid functional groups makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
Target of Action
It is a derivative of 3,4-dihydro-2-quinolone, which is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
Mode of Action
It is used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . This suggests that it may interact with its targets by inhibiting their enzymatic activity, leading to a decrease in the production of nitric oxide.
Biochemical Pathways
Given its role as a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that it may affect the nitric oxide synthesis pathway.
Result of Action
As a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that its action may result in a decrease in the production of nitric oxide at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminobenzamide and ethyl acetoacetate, the compound can be synthesized via a multi-step reaction involving cyclization, oxidation, and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The choice of solvents and purification techniques such as recrystallization or chromatography would also be crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted quinoline analogs. These products can have significant applications in pharmaceuticals and organic synthesis.
Scientific Research Applications
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinoline: A related compound with similar structural features but lacking the acetic acid moiety.
Quinoline-2-carboxylic acid: Another similar compound with a carboxylic acid group attached to the quinoline ring.
Uniqueness
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is unique due to the presence of both keto and carboxylic acid functional groups, which provide it with distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROBXYCNRXJCMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

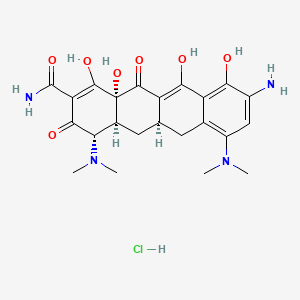
![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
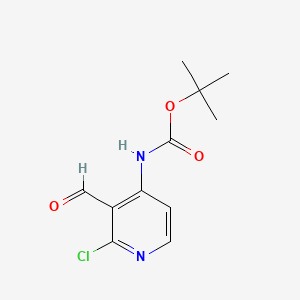
![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)



